molecular formula C17H19NO2S2 B2738481 2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705245-52-8

2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2738481
CAS No.: 1705245-52-8
M. Wt: 333.46
InChI Key: XWGQUPQDCBXMFE-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a heterocyclic compound featuring a 1,4-thiazepane ring (a seven-membered ring containing nitrogen and sulfur) substituted with a thiophene moiety at the 7-position. While direct evidence for this compound is absent in the provided materials, its structural analogs (e.g., thiophene-containing ethanones, triazole-thio derivatives, and piperazine-based ketones) suggest relevance in drug discovery, particularly for targeting sulfur-dependent enzymes or receptors .

The synthesis of such compounds often involves nucleophilic substitution or condensation reactions, as seen in , where α-halogenated ketones react with triazole-thiolates under basic conditions. Structural elucidation likely employs crystallographic tools like SHELX software (), which is widely used for small-molecule refinement .

Properties

IUPAC Name

2-phenoxy-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c19-17(13-20-14-5-2-1-3-6-14)18-9-8-16(22-12-10-18)15-7-4-11-21-15/h1-7,11,16H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGQUPQDCBXMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiazepane ring, followed by the introduction of the thiophene and phenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazepane ring and thiophene moiety can contribute to the compound’s binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Hypothesized Applications
2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone (Target Compound) C₁₇H₁₇NO₂S₂ 335.45* Phenoxy, 1,4-thiazepane, thiophene, ethanone Moderate (polar aprotic solvents) Kinase modulation, antimicrobial agents
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () C₂₉H₂₀F₂N₃O₃S₂ 580.60 Triazole, sulfonyl, difluorophenyl, ethanone Low (hydrophobic) Antifungal/antibacterial agents
1-(Thiophen-2-yl)ethanone O-acetyl oxime () C₇H₇NO₂S 169.20 Thiophene, ethanone, oxime Moderate (ethanol) Intermediate for pharmaceuticals
1-(4-(7-(3-Hydroxynaphthalen-1-yl)pyrido[4,3-d]pyrimidin-4-yl)piperazin-2-yl)ethanone () C₂₃H₂₀N₄O₂ 408.44 Piperazine, pyrido pyrimidine, ethanone Variable Kinase inhibitors, anticancer agents

*Calculated using atomic masses.

Key Structural and Functional Differences:

Core Heterocycle :

  • The target compound’s 1,4-thiazepane ring introduces conformational flexibility and reduced ring strain compared to six-membered analogs like piperazine (). This may enhance binding to flexible enzyme pockets .
  • Triazole in provides a rigid, planar structure ideal for π-π interactions, while thiophene () contributes to electron-rich aromatic systems for charge-transfer applications .

Thiophene substitution (shared with ) is associated with metabolic stability in drug design, as sulfur participates in hydrophobic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis may resemble ’s method (reaction of α-halogenated ketones with heterocyclic thiols), though the seven-membered thiazepane ring could require specialized cyclization conditions .

Research Findings and Hypotheses:

  • Biological Activity : Triazole-thio derivatives () exhibit antimicrobial properties, suggesting the target compound’s thiazepane-thiophene core might target similar pathways, such as cytochrome P450 enzymes or bacterial sulfhydryl-dependent proteases .
  • Material Science Potential: Thiophene-containing polymers () show utility in near-infrared (NIR) materials, implying that the target compound’s thiophene moiety could be leveraged in optoelectronic applications if functionalized appropriately .
  • Pharmacokinetics: Piperazine-based ethanones () are common in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound’s nitrogen-sulfur heterocycle might improve selectivity for kinase ATP-binding sites .

Biological Activity

2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound notable for its unique structural features, including a phenoxy group, a thiazepane ring, and a thiophene moiety. These components contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO2S2C_{17}H_{19}NO_2S_2, with a molecular weight of approximately 335.47 g/mol. The compound's structure can be represented as follows:

IUPAC Name 2phenoxy1(7thiophen2yl1,4thiazepan4yl)ethanone\text{IUPAC Name }2-\text{phenoxy}-1-(7-\text{thiophen}-2-\text{yl}-1,4-\text{thiazepan}-4-\text{yl})\text{ethanone}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazepane ring and thiophene moiety enhance the binding affinity and specificity of the compound, which may lead to various pharmacological effects.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. The presence of the thiophene ring is often associated with enhanced antibacterial properties due to its electron-rich nature, which can interact with bacterial membranes.

Anticancer Potential

Studies have explored the anticancer potential of thiazepane derivatives. For instance, thiazepane-containing compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism and has implications for obesity and diabetes treatment.

Case Studies

  • Antimicrobial Screening : A study evaluated several thiazepane derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, suggesting potential therapeutic applications in treating infections.
  • Anticancer Activity : In vitro studies showed that derivatives containing the thiazepane structure could inhibit the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Enzyme Inhibition : Research on ACC inhibitors revealed that compounds with similar scaffolds could effectively reduce lipid accumulation in cellular models, indicating their potential in managing metabolic disorders such as type 2 diabetes.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Phenoxy-1-phenylethanolLacks thiazepane and thiopheneLimited biological activity
2-Phenoxy-1-thiophen-2-yl-ethanoneContains thiophene but no thiazepaneModerate antimicrobial activity
1-Phenoxy-2-propanolSimilar phenoxy group but different structureMinimal biological relevance

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